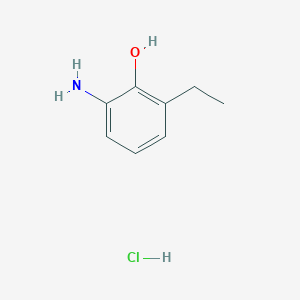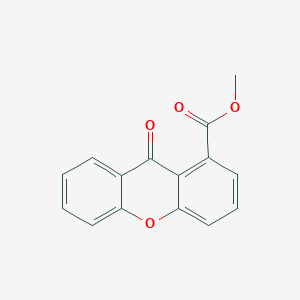
Methyl 9-oxo-9h-xanthene-1-carboxylate
Descripción general
Descripción
“Methyl 9-oxo-9h-xanthene-1-carboxylate” is a chemical compound . It has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol. It is a member of the class of xanthones that is 9 H -xanthene substituted by a hydroxy group at position 8, a methyl group at position 6, an oxo group at position 9, and a methoxy carbonyl at position 1 .
Synthesis Analysis
The synthesis of this compound involves several derivatizations, decarboxylation, and alkaline degradation . The final structural proof of the pyranoxanthone system was obtained by the synthesis of 8-O-methyl (decarboxy)leprocyboside .Molecular Structure Analysis
The molecular structure of “Methyl 9-oxo-9h-xanthene-1-carboxylate” includes one methyl group, two carbonyl carbons, four oxygenated aromatic carbons, four protonated aromatic carbons, and four aromatic quaternary carbons .Physical And Chemical Properties Analysis
“Methyl 9-oxo-9h-xanthene-1-carboxylate” is a yellow powder . Its UV (CH3OH) spectrum shows absorption bands at λ max 239, 255, 301, and 371 nm, indicating that it is a xanthone derivative . The IR spectrum displays characteristic absorption bands for hydroxyl (3445 cm−1), and absorption bands for carbonyl (1645–1610 cm−1) .Aplicaciones Científicas De Investigación
Chemical Investigations and Synthesis
Methyl 9-oxo-9h-xanthene-1-carboxylate and its derivatives have been studied in various chemical contexts. For example, a study on a microfungus Xylaria sp. led to the isolation of several xanthone derivatives, including methylated forms similar to Methyl 9-oxo-9h-xanthene-1-carboxylate (Healy et al., 2004). Additionally, similar compounds were derived from marine fungi, which were analyzed using spectroscopic techniques (Shao et al., 2008).
Antitumor Potential
Research into the antitumor properties of xanthene derivatives has been conducted, with studies exploring structure-activity relationships and the efficacy of various analogs in causing hemorrhagic necrosis in tumors (Rewcastle et al., 1991). These studies contribute to understanding the potential therapeutic applications of Methyl 9-oxo-9h-xanthene-1-carboxylate derivatives in cancer treatment.
Synthesis and Conjugate Additions
The synthesis of xanthene derivatives, including methods for conjugate additions, is an area of significant research. Efficient procedures for the synthesis of such compounds, which are important in the formation of various natural products, have been developed (Gabbutt et al., 1997).
Bioactivity and Secondary Metabolites
Studies have also focused on the bioactivity of secondary metabolites derived from fungi, including xanthone compounds. These metabolites have been evaluated for various biological activities such as antiviral, antimicrobial, and cytotoxic effects (Liu et al., 2017). Such research enhances our understanding of the potential applications of Methyl 9-oxo-9h-xanthene-1-carboxylate in the pharmaceutical and biotechnological fields.
Propiedades
IUPAC Name |
methyl 9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYUPDGMUPXJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332868 | |
| Record name | methyl 9-oxo-9h-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxo-9h-xanthene-1-carboxylate | |
CAS RN |
85636-86-8 | |
| Record name | Methyl 9-oxo-9H-xanthene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85636-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 9-oxo-9h-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)
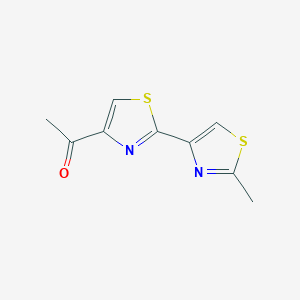
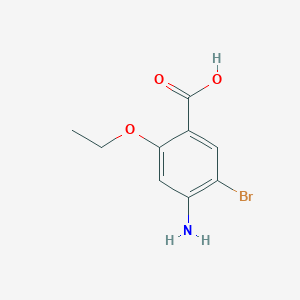
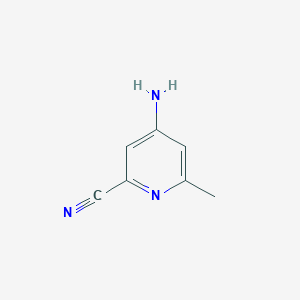
![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)
